molecular formula C18H17N3O3S B298708 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide

2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide

Cat. No. B298708
M. Wt: 355.4 g/mol
InChI Key: FDBAOPYWZLQNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide, also known as MNA-715, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MNA-715 is a small molecule inhibitor of the protein phosphatase 2A (PP2A), an enzyme involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can trigger apoptosis in cancer cells. In addition to its anti-cancer effects, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has been shown to inhibit the growth of bacteria and fungi. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify than larger molecules, such as antibodies. However, one limitation of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide is that it may not be as specific as other PP2A inhibitors, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide. One area of research is the development of more specific PP2A inhibitors that can target specific isoforms of the enzyme. Another area of research is the development of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the therapeutic potential of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide in combination with other anti-cancer drugs should be explored, as this may enhance its anti-tumor effects.

Synthesis Methods

The synthesis of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide involves several steps, including the reaction of 1-naphthylamine with chlorosulfonic acid to produce 1-naphthylamine-5-sulfonic acid, which is then converted to the corresponding sulfonyl chloride by reaction with thionyl chloride. The sulfonyl chloride is then reacted with 3-pyridinecarboxylic acid to produce 2-(naphthalen-1-ylamino)-N-(pyridin-3-yl)acetamide. This compound is then treated with methylsulfonyl chloride to yield the final product, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide.

Scientific Research Applications

2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide is in the treatment of cancer. PP2A is known to be dysregulated in many types of cancer, and inhibition of this enzyme has been shown to induce apoptosis in cancer cells. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells.

properties

Product Name

2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[methylsulfonyl(naphthalen-1-yl)amino]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C18H17N3O3S/c1-25(23,24)21(13-18(22)20-15-8-5-11-19-12-15)17-10-4-7-14-6-2-3-9-16(14)17/h2-12H,13H2,1H3,(H,20,22)

InChI Key

FDBAOPYWZLQNCI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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